molecular formula C11H7Cl2NO2 B1359534 (4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one CAS No. 1142198-92-2

(4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

Cat. No. B1359534
M. Wt: 256.08 g/mol
InChI Key: UBAKEJDMUKYLOT-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one” is a chemical compound with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.08 . It is used for proteomics research .

Scientific Research Applications

Green Synthesis Methods

Isoxazol-5(4H)-ones, including (4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one, are synthesized using environmentally friendly methods. Salicylic acid is utilized as an inexpensive, safe catalyst for the synthesis of isoxazole-5(4H)-ones derivatives in water, providing a green and cost-effective approach (Mosallanezhad & Kiyani, 2019). Similarly, sulfanilic acid has been employed as a catalyst for the synthesis of isoxazole-5(4H)-ones, highlighting the focus on eco-friendly methods in organic synthesis (Kiyani & Mosallanezhad, 2018).

Pharmaceutical and Agrochemical Applications

Isoxazole-5(4H)-ones show promise in various pharmaceutical and agrochemical applications. For instance, some derivatives exhibit larvicidal activity against Aedes aegypti, a mosquito species known for spreading diseases like dengue and Zika (Sampaio et al., 2023).

Spectroscopic and Computational Studies

The chemical properties of isoxazole-5(4H)-ones are extensively studied using spectroscopic and computational methods. N-bromosuccinimide (NBS) has been utilized for the synthesis of α,β-unsaturated isoxazol-5(4H)-ones, with subsequent studies on their molecular properties through density functional theory (DFT) (Kiyani et al., 2015).

Biological Properties and Applications

Isoxazole-5(4H)-ones and their derivatives showcase significant biological properties. They are noted for their antibacterial, anti-inflammatory, antifungal, anticancer, analgesic, fungicidal, and insecticidal activities. This wide range of biological activities makes them valuable in pharmaceutical research (Kiyani & Mosallanezhad, 2018).

Future Directions

The future directions for the use and study of this compound are not explicitly mentioned in the available sources. Given its use in proteomics research , it’s possible that future studies could explore its potential applications in this field.

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(3-chlorophenyl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-6-10-9(11(15)16-14-10)5-7-2-1-3-8(13)4-7/h1-5H,6H2/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAKEJDMUKYLOT-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/2\C(=NOC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one

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